molecular formula C11H9NO4 B1633243 8-methoxy-2-oxo-2H-chromene-3-carboxamide CAS No. 1728-88-7

8-methoxy-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B1633243
CAS No.: 1728-88-7
M. Wt: 219.19 g/mol
InChI Key: ISFMQIFPKSHWRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of the Chromene Scaffold in Drug Discovery and Development

The chromene scaffold, also known as benzopyran, is considered a "privileged structure" in medicinal chemistry. mdpi.combenthamscience.com This term, introduced in 1988, refers to molecular frameworks that are capable of binding to multiple, unrelated biological targets, thus displaying a wide array of pharmacological activities. mdpi.com Chromenes are widely distributed in nature, found in a variety of natural products like alkaloids, flavonoids, and tocopherols, which contributes to their low toxicity and biocompatibility. researchgate.netmdpi.combenthamscience.com

The versatility of the chromene nucleus allows it to interact with diverse cellular targets, leading to a broad spectrum of biological effects. orientjchem.org Synthetic and natural chromene derivatives have been reported to possess an extensive range of pharmacological properties, including:

Anticancer mdpi.comorientjchem.org

Antimicrobial and Antibacterial mdpi.com

Antioxidant mdpi.com

Anti-inflammatory benthamscience.com

Anticoagulant benthamscience.com

Antiviral and Anti-HIV benthamscience.com

Anticonvulsant benthamscience.com

This wide range of activities has inspired researchers to continuously explore new chromene derivatives for therapeutic applications. benthamscience.com The structural versatility of coumarins, a subclass of chromenes, allows for extensive chemical modifications, further enhancing their potential in drug development. mdpi.com For instance, the 4H-chromene scaffold has shown potent cytotoxic effects against various human cancer cell lines, with some analogues reaching clinical trials for the treatment of solid tumors. orientjchem.org

Overview of 8-Methoxy-2-oxo-2H-chromene-3-carboxamide Derivatives in Contemporary Research

Recent research has focused on the synthesis and biological evaluation of derivatives of this compound, primarily investigating their potential as anticancer agents. nih.gov These studies aim to understand the structure-activity relationships (SAR) by systematically modifying the core structure and assessing the impact on its biological efficacy.

A key study developed a series of 8-methoxycoumarin-3-carboxamide analogues and evaluated their antiproliferative activity against the HepG2 liver cancer cell line. nih.gov The parent compound, this compound itself, demonstrated moderate antiproliferative activity. nih.gov However, strategic modifications to this scaffold led to significant enhancements in cytotoxicity.

Key findings from this research include:

Effect of Bromination : The introduction of a bromine atom at the C-5 position of the coumarin (B35378) ring (creating 5-bromo-8-methoxy-2-oxo-2H-chromene-3-carboxamide) dramatically increased cytotoxic activity, making it significantly more potent than the parent compound and the reference drug staurosporine (B1682477). nih.gov

Effect of Acetylation : Acetylation of the 3-carboxamide nitrogen in the parent compound resulted in improved cytotoxic activity. Conversely, acetylating the bromo-derivative led to a considerable decrease in potency, suggesting that the combination of both acetyl and bromo groups might introduce steric hindrance that negatively affects the compound's interaction with its biological target. nih.gov

Role of the Carboxamide Group : Hydrolysis of the 3-carboxamide group to a 3-carboxylic acid also resulted in a significant improvement in antiproliferative activity compared to the parent carboxamide. This highlights the importance of the hydrogen bonding acceptor group at the C-3 position for the compound's cytotoxicity. nih.gov

These findings underscore the potential of the this compound scaffold as a template for designing potent anticancer agents. The differential activities of its derivatives provide valuable insights into the structural requirements for enhanced efficacy.

Table 1: Antiproliferative Activity of this compound Derivatives against HepG2 Liver Cancer Cells

Historical Context of Chromene-3-carboxamide Investigations

The investigation of chromene derivatives, particularly chromone-3-carboxamides, has evolved over several years. Initially, chromone-3-carbaldehydes were recognized as valuable intermediates for synthesizing various biologically active compounds due to their chemical reactivity. semanticscholar.org

Early synthetic routes often involved the Vilsmeier-Haack formylation of 2-hydroxyacetophenones to produce chromone-3-carbaldehydes, which were then oxidized to form chromone-3-carboxylic acids. researchgate.net These carboxylic acids served as the direct precursors to chromone-3-carboxamides, which were synthesized by reacting the corresponding acid chlorides with various amines. semanticscholar.orgresearchgate.net Some simpler N,N-dimethyl-chromone-3-carboxamides were first reported as byproducts in the synthesis of other complex molecules. semanticscholar.org

Over time, research expanded to create a diverse library of these compounds to screen for a range of biological activities. researchgate.net Studies have explored their potential as anti-inflammatory, anti-trypanosomal, and cytotoxic agents. researchgate.net More recent investigations have focused on designing coumarin-3-carboxamide derivatives as potential inhibitors of specific enzymes, such as casein kinase 2 (CK2), which is implicated in cancer. mdpi.comresearchgate.net The synthesis of hybrid molecules, such as N-phenethyl-2-oxo-2H-chromene-3-carboxamide, has also been pursued to explore their potential in targeting neurodegenerative diseases like Alzheimer's. mdpi.comresearchgate.net This progression from fundamental synthesis to targeted drug design illustrates the growing recognition of the chromene-3-carboxamide scaffold's therapeutic potential.

Table 2: List of Chemical Compounds Mentioned

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

8-methoxy-2-oxochromene-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO4/c1-15-8-4-2-3-6-5-7(10(12)13)11(14)16-9(6)8/h2-5H,1H3,(H2,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISFMQIFPKSHWRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=O)C(=C2)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20938210
Record name 8-Methoxy-2-oxo-2H-1-benzopyran-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20938210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1728-88-7
Record name 1728-88-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=727707
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 8-Methoxy-2-oxo-2H-1-benzopyran-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20938210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Derivatization of 8 Methoxy 2 Oxo 2h Chromene 3 Carboxamide

Established Synthetic Routes for 8-Methoxy-2-oxo-2H-chromene-3-carboxamide

The creation of this compound is typically achieved through a structured, multi-step process that first builds the core coumarin (B35378) ring system and then introduces the carboxamide functional group.

Multi-Step Synthetic Approaches

A common and effective method for synthesizing this compound involves a sequential, two-step approach. nih.gov This process begins with the formation of an ester intermediate, which is subsequently converted to the desired amide.

The initial step involves a cyclocondensation reaction to form the coumarin backbone. nih.gov Specifically, 3-methoxy-2-hydroxybenzaldehyde is reacted with diethyl malonate. This reaction yields ethyl 8-methoxycoumarin-3-carboxylate. nih.gov The second step is the conversion of this ester intermediate into the final carboxamide product. This is accomplished through ammonolysis, where the ester is treated with ammonia (B1221849), typically derived from a source like ammonium (B1175870) acetate (B1210297) under fusion conditions, to produce this compound. nih.gov A study reported achieving a 53% yield for this amidation step. nih.gov

This strategic pathway, separating the core formation from the amidation, is a versatile approach for producing a variety of 8-methoxycoumarin-3-carboxamide analogues. nih.gov

Table 1: Multi-Step Synthesis of this compound

Step Starting Materials Reagents/Conditions Product
1 3-methoxy-2-hydroxybenzaldehyde, Diethyl malonate Piperidine (B6355638), Fusion/Reflux Ethyl 8-methoxycoumarin-3-carboxylate nih.gov

Condensation Reactions in Chromene Core Formation

The formation of the 2-oxo-2H-chromene (coumarin) core is a critical part of the synthesis, most commonly achieved through a condensation reaction. The Knoevenagel condensation is a widely employed method for this purpose. rsc.orgresearchgate.net This reaction involves the condensation of a salicylaldehyde (B1680747) derivative with a compound containing an active methylene (B1212753) group. rsc.org

In the synthesis of the 8-methoxycoumarin (B1348513) scaffold, 3-methoxy-2-hydroxybenzaldehyde serves as the salicylaldehyde component. nih.gov This is reacted with an active methylene compound such as diethyl malonate. nih.gov The reaction is typically facilitated by a catalytic amount of a weak base, with piperidine being a common choice. nih.govresearchgate.net The process involves an initial condensation followed by an intramolecular cyclization (lactonization) that forms the characteristic heterocyclic ring of the coumarin system. rsc.org This method is not only effective for diethyl malonate but can also be used with other active methylene compounds like malonic acid monothioesters to generate different substituents at the C-3 position. rsc.org

Amide Bond Formation Strategies for this compound Synthesis

The introduction of the C-3 carboxamide group is the final key transformation. The most direct method reported for the unsubstituted this compound is the ammonolysis of its corresponding ethyl ester, ethyl 8-methoxycoumarin-3-carboxylate. nih.gov This reaction involves heating the ester with a source of ammonia to replace the ethoxy group (-OEt) with an amino group (-NH2). nih.gov

More broadly, the formation of amide bonds from esters is a fundamental and versatile strategy. mdpi.com For the synthesis of N-substituted derivatives, the ester intermediate can be refluxed with a primary or secondary amine in a suitable solvent like ethanol. mdpi.comresearchgate.net

Alternative strategies for amide bond formation, while not explicitly detailed for this exact compound, are well-established in organic synthesis. researchgate.netunimi.it A classic approach involves the hydrolysis of the intermediate ester (ethyl 8-methoxycoumarin-3-carboxylate) to its corresponding carboxylic acid (8-methoxy-2-oxo-2H-chromene-3-carboxylic acid). nih.gov This carboxylic acid can then be "activated" by converting it into a more reactive species, such as an acyl chloride. nih.gov The subsequent reaction of this activated intermediate with ammonia would also yield the desired carboxamide. unimi.it

Functional Group Transformations of this compound Derivatives

The this compound structure contains several reactive sites, including the methoxy (B1213986) group and the carbonyl groups, which can undergo further chemical modifications.

Oxidative Modifications

The functional groups on the coumarin ring can be altered through oxidation. For instance, the methoxy group (-OCH3) at the C-8 position is susceptible to oxidation. evitachem.com Under strong oxidizing conditions, this group can be converted into a hydroxyl group (-OH), which would yield the corresponding 8-hydroxy derivative. evitachem.com Such transformations can alter the molecule's chemical properties and potential interactions.

Reductive Modifications

The carbonyl groups present in the coumarin scaffold are targets for reductive modifications. evitachem.com The ketone group within the pyrone ring (C-2) and the carbonyl of the carboxamide group (C-3) can be reduced to alcohols. evitachem.com This transformation is typically accomplished using powerful reducing agents, such as lithium aluminum hydride (LiAlH4). evitachem.com Such reductions would significantly alter the structure of the heterocyclic ring and the C-3 substituent, breaking the coumarin chromophore.

Table 2: Potential Functional Group Transformations

Type of Modification Starting Group Reagent Type Resulting Group
Oxidation Methoxy (-OCH3) Strong oxidizing agent Hydroxyl (-OH) evitachem.com

Nucleophilic Substitution Reactions on the Phenyl Ring

The aromatic character of the phenyl ring within the this compound scaffold allows for electrophilic substitution reactions, which are a cornerstone of modern synthetic organic chemistry for the functionalization of such systems. These reactions involve the introduction of various substituent groups onto the benzene (B151609) portion of the coumarin core, thereby modifying the electronic and steric properties of the molecule. Such modifications can be pivotal in the development of new derivatives with tailored biological or chemical characteristics.

One of the most extensively studied nucleophilic substitution reactions on this scaffold is halogenation, particularly bromination. The introduction of a bromine atom onto the phenyl ring has been shown to significantly influence the biological activity of the resulting compounds. nih.gov

Research has demonstrated the successful bromination of 8-methoxycoumarin-3-carboxamide derivatives at the C-5 position. nih.govnih.gov This reaction is typically achieved by treating the parent compound with bromine (Br₂) in a suitable solvent, such as glacial acetic acid. The reaction proceeds under mild conditions, often requiring stirring at a moderately elevated temperature to facilitate the substitution. For instance, the bromination of N-(3-hydroxy)phenyl 8-methoxycoumarin-3-carboxamide has been accomplished by reacting it with bromine in glacial acetic acid at 60°C. nih.govfrontiersin.org This specific reaction highlights the regioselectivity of the substitution, targeting the C-5 position of the coumarin ring system.

The following table summarizes the key aspects of the bromination reaction on derivatives of this compound, providing an overview of the reactants, reagents, and conditions employed in these synthetic transformations.

Table 1: Nucleophilic Substitution (Bromination) on the Phenyl Ring of this compound Derivatives

Starting MaterialReagentsSolventReaction ConditionsProductReference
N-(3-hydroxy)phenyl 8-methoxycoumarin-3-carboxamideBromine (Br₂)Glacial Acetic AcidStirring at 60°CN-(3-hydroxy)phenyl 5-bromo-8-methoxycoumarin-3-carboxamide frontiersin.org, nih.gov
8-methoxycoumarin-3-carboxylic acidBromine (Br₂)Glacial Acetic Acid60°C5-bromo-8-methoxycoumarin-3-carboxylic acid nih.gov

The structural confirmation of the resulting brominated products is typically carried out using a combination of spectroscopic techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry, to ascertain the position and incorporation of the bromine atom on the phenyl ring. frontiersin.orgmdpi.com

While bromination is a well-documented example, the phenyl ring of this compound is amenable to other electrophilic substitution reactions, although these are less commonly reported in the literature for this specific scaffold. The principles of electrophilic aromatic substitution suggest that reactions such as nitration, sulfonation, and Friedel-Crafts alkylation or acylation could potentially be employed to further diversify the substitution pattern on the phenyl ring, leading to a wider array of novel derivatives.

Biological Activities and Pharmacological Profiles of 8 Methoxy 2 Oxo 2h Chromene 3 Carboxamide Derivatives

Antimicrobial Efficacy

Derivatives of the 8-methoxycoumarin-3-carboxamide structure have been investigated for their ability to combat microbial pathogens, including bacteria and fungi, and to disrupt the formation of biofilms, which are critical in chronic infections. researchgate.netmdpi.com

The coumarin (B35378) nucleus is a well-established pharmacophore with known antibacterial properties. iiste.org Modifications to the 8-methoxy-2-oxo-2H-chromene-3-carboxamide backbone have yielded analogs with notable activity against various bacterial strains. A study on 2-aryl-3-nitro-2H-chromenes identified an 8-methoxy derivative, specifically 8-methoxy-3-nitro-2-phenyl-2H-chromene, which demonstrated activity against staphylococcal species. mdpi.com

Research has shown that halogenation of the chromene scaffold can significantly enhance antibacterial potency. For instance, while mono-halogenated nitrochromenes show moderate anti-staphylococcal activity with Minimum Inhibitory Concentration (MIC) values between 8–32 μg/mL, tri-halogenated versions display potent effects with MIC values dropping to 1–8 μg/mL. mdpi.com One of the most effective compounds in a series, 2-(4-bromophenyl)-6-bromo-8-chloro-3-nitro-2H-chromene, was highly active against multidrug-resistant strains of S. aureus and S. epidermidis, with MIC values of 4 μg/mL and 1–4 μg/mL, respectively. mdpi.com While not all derivatives contain the 8-methoxy group, this highlights a key strategy in developing potent antibacterial agents from the chromene framework.

The following table presents the antibacterial activity of a selected 8-methoxy-2H-chromene analog.

CompoundBacterial StrainActivity (MIC in μg/mL)
8-Methoxy-3-nitro-2-phenyl-2H-chromene (5h)S. aureus ATCC 2921316
S. aureus MRSA16
S. epidermidis ATCC 1222816

The antifungal potential of coumarin derivatives is an active area of research. nih.govheteroletters.org Studies on ethyl 2-oxo-2H-chromene-3-carboxylate derivatives, which are structurally related to the carboxamides, have shown promising antifungal activity. researchgate.net For example, one such derivative demonstrated up to 60.29% inhibition against the fungus Fusarium oxysporum at a concentration of 500 ppm. researchgate.net

While direct studies on the antifungal properties of many this compound derivatives are limited, the broader class of coumarins shows significant promise. For instance, a 7-(pentyloxy)-2H-chromen-2-one derivative was identified as having a potent antifungal profile. nih.gov Other research into 1,2,3-triazole-substituted compounds, a common modification for bioactive molecules, has identified derivatives with notable activity against Candida albicans and Cryptococcus neoformans. mdpi.com These findings suggest that the 8-methoxycoumarin (B1348513) scaffold is a viable starting point for developing new antifungal agents.

Bacterial biofilms contribute significantly to antibiotic resistance and are a major challenge in clinical settings. nih.gov Coumarin derivatives have emerged as potential agents to inhibit biofilm formation. nih.gov Research has shown that certain coumarin derivatives can inhibit the formation of Staphylococcus aureus biofilms by more than 50% with minimal impact on bacterial growth. nih.gov

Specifically, a coumarin derivative substituted with a methoxy (B1213986) group was found to induce biofilm inhibition. nih.gov Another study highlighted a 7-(pentyloxy)-2H-chromen-2-one derivative that significantly reduced biofilm formation in Candida tropicalis at concentrations as low as 0.067 µmol/mL. nih.gov This indicates that the coumarin structure, including analogs of this compound, is a promising scaffold for developing anti-biofilm agents.

Anticancer and Antiproliferative Potency

The chromene and coumarin frameworks are integral to the design of numerous anticancer agents. researchgate.netmdpi.comorientjchem.org Derivatives of this compound have demonstrated significant cytotoxic and antiproliferative effects against a variety of human cancer cell lines. nih.govresearchgate.net

A range of 8-methoxycoumarin-3-carboxamide analogs have been synthesized and evaluated for their antiproliferative activity against various cancer cell lines. The parent scaffold, this compound, showed moderate activity against the HepG-2 liver cancer cell line with an IC₅₀ value of 17 µM. nih.gov

Structural modifications to this parent compound have led to significant improvements in potency. For instance, the introduction of an acetyl group to the 3-carboxamide moiety resulted in a derivative (compound 6) with an improved IC₅₀ of 2.3 µM against HepG-2 cells. nih.gov An even more potent analog (compound 5) exhibited an IC₅₀ of 0.9 µM, outperforming the standard anticancer drug staurosporine (B1682477) in the same assay. nih.govresearchgate.net Hydrolysis of the carboxamide to a carboxylic acid (compound 8) also enhanced cytotoxicity, yielding an IC₅₀ of 5 µM. nih.gov

Derivatives have also been tested against other cell lines. Chromene-based compounds have shown potent antiproliferative effects against the MCF-7 breast cancer cell line. nih.gov Similarly, derivatives of the related 3-nitrochromene have demonstrated good inhibitory activity against the proliferation of A549 lung cancer cells. researchgate.net

The following table summarizes the in vitro cytotoxicity of various this compound derivatives and related analogs against several human cancer cell lines.

CompoundCancer Cell LineActivity (IC₅₀ in µM)
This compound (4)HepG-2 (Liver)17 nih.gov
Derivative with acetyl group (6)HepG-2 (Liver)2.3 nih.gov
Potent analog (5)HepG-2 (Liver)0.9 nih.govresearchgate.net
8-methoxy-2-oxo-2H-chromene-3-carboxylic acid (8)HepG-2 (Liver)5 nih.gov
5-bromo-8-methoxy-2-oxo-2H-chromene-3-carboxylic acid (9)HepG-2 (Liver)41 nih.gov
Chromene derivative 4.25MCF-7 (Breast)~15-20 (approx.)
Chromene derivative 8MCF-7 (Breast)~40-50 (approx.)

Beyond initial cytotoxicity screening, derivatives of this compound have been investigated for their mechanisms of antiproliferative action. In the HepG-2 liver cancer model, a highly potent analog (compound 5) was found to induce cell cycle arrest and trigger apoptosis. nih.gov Mechanistic studies revealed that this compound activates caspase-3/7 and substantially inhibits β-tubulin polymerization, a key process in cell division. nih.govresearchgate.net Molecular modeling further supported a high binding affinity of this compound to the β-tubulin protein. nih.gov

In models of triple-negative breast cancer, chromene derivatives have demonstrated a significant capacity to inhibit cell proliferation in a dose- and time-dependent manner. nih.gov For example, treatment of Hs578t cells with specific chromene compounds led to a significant decrease in viable cells and a remarkable increase in the percentage of apoptotic cells, particularly after 48 hours. nih.gov These findings highlight that derivatives of this scaffold not only halt the proliferation of cancer cells but also actively induce programmed cell death, underscoring their therapeutic potential.

Induction of Apoptosis by this compound Derivatives

Derivatives of this compound have demonstrated significant potential in cancer research through their ability to induce apoptosis, or programmed cell death, in cancer cells.

In a study focusing on liver cancer, a novel series of 8-methoxycoumarin-3-carboxamides was synthesized and evaluated for antiproliferative activity against HepG2 liver cancer cells. nih.gov Among the screened compounds, 5-bromo-8-methoxycoumarin-3-carboxamide (referred to as compound 5 in the study) was identified as the most potent, with an IC50 value of 0.9 µM, which is significantly more potent than the anticancer drug staurosporine (IC50 = 8.4 µM). nih.gov Flow cytometric analysis revealed that this compound triggers apoptosis and induces cell cycle arrest during the G1/S phase in HepG2 cells. nih.gov Further investigation confirmed the induction of apoptosis without significant necrosis through an Annexin V-FITC/PI screening. nih.gov A key mechanism identified was the compound's ability to activate caspase-3/7 proteins, which are critical executioners in the apoptotic pathway. nih.gov

The structure-activity relationship of these derivatives showed that substitutions on the coumarin scaffold are critical for their cytotoxic effects. The main scaffold, 8-methoxycoumarin-3-carboxamide, showed moderate activity with an IC50 of 17 µM. nih.gov However, the introduction of a bromine atom at the 5-position dramatically increased cytotoxic activity. nih.gov Conversely, hydrolysis of the carboxamide to a carboxylic acid also resulted in a significant improvement in antiproliferative activity, highlighting the importance of the hydrogen bonding acceptor group at position-3. nih.gov

Another study investigated hybrid coumarin derivatives against breast cancer cell lines. One such compound was shown to induce apoptosis in MCF-7 cells. An Annexin V-FITC/PI assay demonstrated that the compound increased the total apoptosis rate from 2.41% in control cells to 35.79%, with a notable increase in the early stages of apoptosis.

Antiproliferative Activity of 8-Methoxycoumarin-3-carboxamide Derivatives Against HepG2 Cells
Compound NameModificationIC50 (µM)
8-methoxycoumarin-3-carboxamideParent Scaffold17
5-bromo-8-methoxycoumarin-3-carboxamideBromination at position-50.9
8-methoxycoumarin-3-carboxylic acidHydrolysis of carboxamide5.0
N-acetyl-8-methoxycoumarin-3-carboxamideAcetylation of carboxamide2.3
Staurosporine (Reference)-8.4

Anti-inflammatory Properties

Coumarins are a well-established class of compounds known for their anti-inflammatory activities. mdpi.com Derivatives of the 8-methoxy-2-oxo-2H-chromene core structure have been investigated for their potential to mitigate inflammatory responses.

A study on a closely related derivative, 8-methoxy-chromen-2-one (MCO), evaluated its therapeutic potential in a collagen-induced arthritis (CIA) rat model, which mimics rheumatoid arthritis. nih.gov The study found that treatment with MCO markedly reduced the arthritic index and score in the animals. nih.gov Radiographic and histological data confirmed the alleviation of joint damage. nih.gov At the molecular level, MCO treatment significantly reduced the escalated plasma levels of key pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6). nih.gov Furthermore, the compound significantly lowered nitric oxide levels, a key mediator in the inflammatory process. nih.gov The anti-inflammatory effects were linked to the inhibition of NF-κB in LPS-stimulated cells. nih.gov

The anti-inflammatory potential of coumarin derivatives is often linked to the substitution patterns on the benzopyran ring. mdpi.com Studies on other coumarin derivatives have shown that substitutions at positions 3 and 4, particularly with aromatic or heterocyclic groups, can confer anti-inflammatory activity. researchgate.net

Antioxidant Activities

Oxidative stress is implicated in numerous pathologies, and compounds with antioxidant capabilities are of significant therapeutic interest. Coumarins, as a class of phenolic compounds, are recognized for their antioxidant properties. mdpi.com

The antioxidant activity of various coumarin derivatives has been assessed using multiple standard assays. These methods include evaluating the scavenging ability of the compounds against stable free radicals like 2,2-diphenyl-1-picrylhydrazyl (DPPH), as well as reactive species such as hydrogen peroxide and nitric oxide radicals. The specific structure of the coumarin scaffold, featuring a conjugated system, provides favorable electron and charge transport properties that contribute to this activity.

Structure-activity relationship studies suggest that the antioxidant capacity can be enhanced by specific substitutions. For instance, the addition of methoxy groups at positions 7 and 8 of the coumarin structure has been associated with an improvement in radical scavenging activity. The presence of hydrogen-donating substituents, such as phenolic groups, generally enhances the antioxidant potential of the coumarin core.

Enzyme Inhibitory Effects

Derivatives of this compound have been explored for their ability to inhibit specific enzymes that are critical targets in various diseases.

Bacterial DNA gyrase is an essential type II topoisomerase that controls DNA topology and is a validated target for the development of new antibiotics. This enzyme introduces negative supercoils into DNA, a process crucial for bacterial DNA replication. DNA gyrase consists of two subunits, GyrA and GyrB, with the GyrB subunit possessing ATPase activity that powers the enzyme's function.

The coumarin (benzopyrone) scaffold is a known inhibitor of the GyrB subunit. These compounds act as competitive inhibitors, binding to the ATP-binding site on GyrB, thereby preventing the hydrolysis of ATP and blocking the enzyme's supercoiling activity. This mechanism disrupts DNA replication and ultimately leads to bacterial cell death. The development of inhibitors targeting DNA gyrase is a key strategy for creating novel antibacterial agents.

Dihydrofolate reductase (DHFR) is a ubiquitous and essential enzyme in both prokaryotic and eukaryotic cells. It catalyzes the reduction of dihydrofolate to tetrahydrofolate, a crucial step in the synthesis of purines and thymidylate, which are necessary for DNA synthesis and cell proliferation. Due to its central role in cell growth, DHFR is a well-established therapeutic target for anticancer, antibacterial, and antiprotozoal drugs. nih.gov While many classes of compounds have been developed as DHFR inhibitors, specific research data directly evaluating the inhibitory effects of this compound derivatives on DHFR are not prominent in the currently reviewed scientific literature. The primary focus for this particular class of compounds has been on other mechanisms of action, such as the induction of apoptosis via caspase activation and inhibition of tubulin polymerization. nih.gov

Acetylcholinesterase (AChE) is a key enzyme in the cholinergic nervous system, responsible for breaking down the neurotransmitter acetylcholine (B1216132). The inhibition of AChE is a primary therapeutic strategy for managing the symptoms of neurodegenerative conditions such as Alzheimer's disease, as it increases the levels of acetylcholine in the brain.

Theoretical studies have explored the potential of coumarin derivatives as AChE inhibitors. Specifically, molecules with structures similar to the this compound core have been identified as promising candidates. Research involving field-based 3D-QSAR, molecular docking, and other computational methods has examined compounds such as N-(4-fluorophenethyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide for their potential to target AChE. mdpi.com These in silico studies indicate that this class of compounds may possess the necessary structural features to effectively inhibit the enzyme, suggesting a potential therapeutic application in the context of neurodegenerative disorders. mdpi.com

Monoamine Oxidase (MAO) Inhibition

Derivatives of this compound have emerged as significant inhibitors of monoamine oxidases (MAO), enzymes crucial for the metabolism of neurotransmitters. Research has particularly highlighted the potential of 3-carboxamido-7-substituted coumarins for selective inhibition of MAO-B. dntb.gov.uamdpi.com This selectivity is a key therapeutic target for neurodegenerative conditions like Parkinson's disease. nih.gov

The substitution pattern on the coumarin ring plays a critical role in both the potency and selectivity of MAO inhibition. For instance, the introduction of a phenyl group at the C-3 position tends to enhance MAO-B inhibition, while a phenyl group at the C-4 position favors MAO-A inhibition. mdpi.com Studies on N-(4-fluorophenethyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide and related structures have shown promising results in theoretical and simulation studies for neurological applications. mdpi.comresearchgate.net Furthermore, 8-substituted 3-arylcoumarins have demonstrated high affinity and selectivity for the human MAO-B isoform, with some compounds exhibiting greater inhibitory activity than the reference drug selegiline. nih.gov One of the most potent inhibitors identified in a related series is N-(4-(methylsulfonyl)phenyl)-2-oxo-2H-chromene-3-carboxamide, which displayed an exceptionally low IC₅₀ value of 0.0014 µM for human MAO-B. mdpi.com

Inhibitory Activity of Coumarin Derivatives against MAO-A and MAO-B
CompoundTargetIC₅₀ (µM)Reference
N-(4-(methylsulfonyl)phenyl)-2-oxo-2H-chromene-3-carboxamideMAO-B0.0014 mdpi.com
3-phenyl coumarin derivative (22d)MAO-B0.57 mdpi.com
4-phenyl coumarin derivative (12a)MAO-B0.76 mdpi.com
4-phenyl coumarin derivative (12b)MAO-A5.87 mdpi.com
Toloxatone (Reference)MAO-A6.61 mdpi.com
3-phenyl-dimethylated daphnetin (B354214) derivative (3d)MAO-A6.67 mdpi.com

m-Calpain Inhibition

Based on available scientific literature, there is currently no direct research specifically investigating the inhibitory activity of this compound derivatives on m-calpain. While calpain inhibitors are an active area of research for various pathologies, and numerous chemical classes are being explored, a direct link to coumarin-based structures, particularly the 8-methoxy-3-carboxamide scaffold, has not been established in published studies. nih.gov

HIV-1 Integrase Inhibition

The coumarin scaffold is recognized for its potential in developing inhibitors of HIV-1 integrase, a key enzyme in the viral replication cycle. researchgate.net While specific data on this compound is limited, research on structurally related compounds, such as bicyclic 1-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamides, provides insight into the potential of this chemical class.

Derivatives like ethyl 1-hydroxy-8-methoxy-2-oxo-1,2-dihydroquinoline-3-carboxylate have been synthesized and evaluated as part of the search for new HIV-1 integrase inhibitors. nih.gov Studies on related 1,8-dihydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamides have shown potent inhibition of the strand transfer (ST) reaction catalyzed by the integrase enzyme, with IC₅₀ values in the nanomolar range. nih.gov These findings suggest that the broader class of compounds containing the methoxy-substituted bicyclic carboxamide core holds promise for the development of novel anti-HIV agents.

Inhibitory Potencies of Related Dihydroquinoline-3-carboxamides Against HIV-1 Integrase (IN) Strand Transfer (ST)
CompoundIN ST IC₅₀ (nM)Reference
1,8-Dihydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide (6a)14 nih.gov
1,8-Dihydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide (6b)17 nih.gov

Modulation of Cellular Signaling Pathways

Derivatives of this compound exert significant influence on various cellular signaling pathways, underpinning their observed pharmacological effects, particularly in the context of cancer and inflammation.

Apoptosis Pathway Modulation

A key mechanism of the anticancer activity of 8-methoxycoumarin-3-carboxamide derivatives is the induction of programmed cell death, or apoptosis. Studies have shown that these compounds can trigger apoptosis in cancer cells. nih.govnih.gov For example, N-(substituted-phenyl)-8-methoxycoumarin-3-carboxamide analogues have been shown to induce necrosis and apoptosis in HepG-2 liver cancer cells. nih.govbohrium.com The apoptotic process initiated by these compounds is often mediated through the activation of key executioner enzymes. Specifically, a notable increase in the activity of caspase-3 and caspase-7, which are critical enzymes in the apoptotic cascade, has been observed following treatment with these derivatives. nih.gov

Inflammation Pathway Modulation

The coumarin scaffold is well-documented for its anti-inflammatory properties, which are attributed to its ability to modulate key inflammatory signaling pathways. dntb.gov.uanih.govnih.govbohrium.comfrontiersin.org Derivatives of this compound are expected to share these characteristics. The anti-inflammatory effects of coumarins are exerted by inhibiting the production of pro-inflammatory mediators. nih.gov This is achieved through the modulation of several critical signaling cascades, including:

Nuclear Factor-κB (NF-κB) Pathway: Coumarins can suppress the activation of NF-κB, a central transcription factor that governs the expression of many pro-inflammatory genes, including cytokines like IL-6 and TNF-α. dntb.gov.uabohrium.comnih.gov

Mitogen-Activated Protein Kinase (MAPK) Pathway: These compounds can interfere with the MAPK signaling cascade, which plays a crucial role in the inflammatory response. dntb.gov.uabohrium.com

JAK/STAT Pathway: The Janus kinase/signal transducer and activator of transcription pathway is another target for coumarin derivatives in mitigating inflammation. dntb.gov.uabohrium.com

Nrf2/HO-1 and AKT/mTOR Pathways: Certain coumarin-based hybrids have been shown to exert anti-inflammatory effects by modulating the Nrf2/HO-1 and AKT/mTOR signaling pathways. frontiersin.orgnih.gov

Cell Growth Pathway Modulation

Derivatives of this compound have demonstrated potent antiproliferative activity by modulating pathways that control cell growth and division. A significant mechanism is the disruption of the cell cycle. For instance, certain N-(substituted-phenyl)-8-methoxycoumarin-3-carboxamide analogues cause cell cycle arrest by decreasing the percentage of cells in the G1 and G2/M phases while increasing the population in the S phase, indicating an interference with DNA replication. nih.gov Other related 8-methoxycoumarin derivatives have been found to halt the cell cycle in the G2/M and pre-G1 phases. mdpi.com

Furthermore, some of these compounds interfere with the cellular machinery required for cell division. A notable target is the polymerization of β-tubulin, a critical process for the formation of the mitotic spindle. nih.gov By inhibiting β-tubulin polymerization, these derivatives can disrupt mitosis, leading to cell cycle arrest and subsequent apoptosis. bhu.ac.in The cytotoxic potential of these compounds has been quantified in various cancer cell lines, as detailed in the table below.

Antiproliferative Activity of 8-Methoxycoumarin-3-carboxamide Derivatives Against Cancer Cell Lines
Compound DerivativeCell LineIC₅₀ (µM)Reference
8-methoxy-azacoumarin-3-carboxamide analogue (Compound 7)HepG-2 (Liver Cancer)0.75 nih.gov
8-methoxycoumarin-3-carboxamide with acetyl group (Compound 6)HepG-2 (Liver Cancer)2.3 nih.gov
N-(3-hydroxy)phenyl 8-methoxycoumarin-3-carboxamide (Compound 3)HepG-2 (Liver Cancer)3.81 nih.govfrontiersin.org
8-methoxy-2-oxo-2H-chromene-3-carboxylic acid (Compound 8)HepG-2 (Liver Cancer)5 nih.gov
3-(5-(4-Chlorophenyl)oxazol-2-yl)-8-Methoxycoumarin (Compound 6)MCF-7 (Breast Cancer)6.621
Staurosporine (Reference)HepG-2 (Liver Cancer)8.37 nih.gov
3-(5-(4-Chlorophenyl)oxazol-2-yl)-8-Methoxycoumarin (Compound 6)MDA-MB-231 (Breast Cancer)9.62
8-methoxycoumarin-3-carboxamide (Compound 4)HepG-2 (Liver Cancer)17 nih.gov

Other Pharmacological Activities of this compound Analogs

Derivatives of this compound have been the subject of various pharmacological studies, revealing a broad spectrum of activities that warrant further investigation for potential therapeutic applications.

The coumarin nucleus is famously associated with anticoagulant properties, with warfarin (B611796) being a prominent example of a coumarin-derived anticoagulant. These compounds typically exert their effect by inhibiting vitamin K-dependent coagulation factors. While the general class of coumarins is well-known for this activity, specific in-vitro or in-vivo anticoagulant studies on N-substituted this compound analogs were not prominently found in the searched literature. Structural modifications on the coumarin scaffold are known to shift the biological properties away from anticoagulation towards other activities such as antiproliferative or antimicrobial effects.

The management of blood glucose levels is a key strategy in treating diabetes. Enzymes such as α-glucosidase and protein tyrosine phosphatase 1B (PTP1B) are important targets for antidiabetic drugs. Inhibition of α-glucosidase delays carbohydrate digestion and glucose absorption, while PTP1B inhibition enhances insulin (B600854) signaling.

Research has shown that certain this compound derivatives possess inhibitory activity against these enzymes. For instance, the analog N-(5-chloro-2-methylphenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide has demonstrated moderate inhibitory activity against both lipoxygenase (LOX) and α-glucosidase. researchgate.net Another study on a series of coumarin derivatives identified a chromene derivative as a good inhibitor of the α-glucosidase yeast enzyme with an IC₅₀ value of 62.26 µM. nih.gov

CompoundTarget EnzymeIC₅₀ (µM)Reference
N-(5-chloro-2-methylphenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamideα-Glucosidase- researchgate.net
N-(5-chloro-2-methylphenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamideLipoxygenase (LOX)45 researchgate.net
Chromene derivativeα-Glucosidase (yeast)62.26 nih.gov

Epilepsy is a neurological disorder characterized by recurrent seizures, and there is a continuous search for new anticonvulsant agents with improved efficacy and safety profiles. While some coumarin derivatives have been investigated for their anticonvulsant activity, specific studies focusing on this compound analogs in standard screening models like the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests were not identified in the available search results. The general anticonvulsant potential of the broader coumarin class suggests that this specific scaffold may warrant future investigation in this area.

The emergence of drug-resistant strains of Mycobacterium tuberculosis necessitates the discovery of new antitubercular agents. Coumarin-based compounds have been explored for their potential in this field. nih.gov However, specific studies detailing the minimum inhibitory concentration (MIC) of this compound analogs against M. tuberculosis were not found in the provided search results.

Antihistamines are drugs that treat allergic rhinitis and other allergies. Based on the conducted research, no studies were found that investigated the antihistaminic effects of this compound analogs, including their interaction with the H1 receptor. While some coumarins have been noted for their antiallergic properties, this specific derivative remains un-investigated in this context. science.gov

Neurodegenerative diseases like Alzheimer's disease are multifactorial, with targets including the enzymes acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B). Inhibition of AChE increases the levels of the neurotransmitter acetylcholine, while MAO-B inhibition can have neuroprotective effects.

Several studies have highlighted the potential of this compound analogs in this area. A notable example is N-((1-(2-chlorobenzyl)-1H-1,2,3-triazol-5-yl)methyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide , which has shown good anti-acetylcholinesterase activity. nih.govnih.govresearchgate.net This compound was also found to have a neuroprotective effect against H₂O₂-induced cell death in PC12 neurons. nih.govnih.gov Furthermore, theoretical studies involving N-(4-fluorophenethyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide suggest its potential as a lead compound for Alzheimer's disease treatment.

While not an 8-methoxy derivative, the related compound N-(4-(methylsulfonyl)phenyl)-2-oxo-2H-chromene-3-carboxamide has demonstrated exceptionally potent and selective inhibition of human MAO-B, indicating the potential of the 3-carboxamido-coumarin scaffold for this target.

CompoundTarget EnzymeIC₅₀ (µM)Reference
N-((1-(2-chlorobenzyl)-1H-1,2,3-triazol-5-yl)methyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamideAcetylcholinesterase (AChE)15.42 nih.govnih.govresearchgate.net
N-(4-(methylsulfonyl)phenyl)-2-oxo-2H-chromene-3-carboxamideMonoamine Oxidase B (MAO-B)0.0014

Mechanistic Investigations of 8 Methoxy 2 Oxo 2h Chromene 3 Carboxamide Bioactivity

Identification of Molecular Targets for 8-Methoxy-2-oxo-2H-chromene-3-carboxamide

The molecular mechanisms underlying the effects of this compound are believed to involve direct interactions with key biological macromolecules. Research has explored its engagement with enzymes, cellular receptors, and nucleic acids.

Derivatives of 8-methoxycoumarin-3-carboxamide have demonstrated significant interactions with various enzymes, suggesting potential mechanisms of action for the parent compound. A notable target is β-tubulin, a critical component of the cellular cytoskeleton.

A brominated analogue, compound 5 (8-methoxy-5-bromocoumarin-3-carboxamide), was found to substantially inhibit β-tubulin polymerization in HepG2 liver cancer cells. nih.gov This disruption of microtubule dynamics can lead to cell cycle arrest and apoptosis, highlighting it as a promising anticancer strategy. nih.gov Molecular modeling studies affirmed a high binding affinity of this analogue for the active cavity of the β-tubulin protein, supporting its role as a tubulin inhibitor. nih.gov

Furthermore, this class of compounds has been shown to activate effector caspases. Specifically, compound 5 demonstrated an ability to activate caspase-3/7 proteins, key executioners in the apoptotic pathway. nih.gov

Other related coumarin (B35378) structures have been investigated for their inhibitory effects on different enzymes. Certain 3-carboxamido-7-substituted coumarins show potential for selective inhibition of monoamine oxidase B (MAO-B), an enzyme implicated in neurological conditions. mdpi.comresearchgate.net Additionally, derivatives have been studied for their ability to target acetylcholinesterase, an enzyme relevant to Alzheimer's disease. mdpi.comresearchgate.net Docking studies have also been performed on related compounds to assess interactions with aromatase cytochrome P450 and DNA gyrase B. researchgate.netmdpi.com

Table 1: Investigated Enzyme Interactions of this compound Analogues

Analogue/Derivative Enzyme Target Observed Effect Cell Line
8-methoxy-5-bromocoumarin-3-carboxamide (Compound 5) β-tubulin Inhibition of polymerization HepG2
8-methoxy-5-bromocoumarin-3-carboxamide (Compound 5) Caspase-3/7 Activation HepG2
N-(4-fluorophenethyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide Acetylcholinesterase Theoretical Targeting N/A
3-carboxamido-7-substituted coumarins Monoamine Oxidase B (MAO-B) Selective Inhibition N/A
8-methoxycoumarin-3-carboxamide derivative (Compound 6) Aromatase Cytochrome P450 Binding Affinity (Docking Study) N/A

Computational studies have been employed to predict the binding affinity of 8-methoxycoumarin-3-carboxamide derivatives with cellular receptors. A docking simulation for a derivative, referred to as Compound 6 , was conducted to evaluate its interaction with the binding pockets of the progesterone (B1679170) and aromatase cytochrome P450 protein receptors. mdpi.com The results of the docking study indicated that the compound has an affinity for the receptor-binding sites for both proteins, suggesting a potential mode of interaction. mdpi.com While not a direct receptor, the interaction with aromatase, which is an enzyme, points towards engagement with specific protein binding pockets. mdpi.com

The interaction of this compound derivatives with DNA appears to be largely indirect, occurring as a downstream consequence of other cellular events. For instance, a brominated analogue, compound 5 , was shown to trigger apoptotic pathways that result in DNA fragmentation and degradation. nih.gov This effect is a hallmark of apoptosis rather than a direct binding interaction with DNA. nih.gov

Some studies have explored the potential for coumarin compounds to protect against DNA damage. nih.gov The bleomycin-dependent DNA damage assay is a method used to assess the pro-oxidant or antioxidant effects of compounds, where they compete with DNA for binding to a bleomycin-iron complex. nih.gov Additionally, related coumarin-thiazole hybrids have been studied through molecular docking for their potential binding modes with DNA gyrase B, an enzyme that manipulates DNA topology. researchgate.net

Elucidation of Specific Cellular Pathways Impacted by this compound

Research into derivatives of this compound has revealed a multifaceted impact on key cellular pathways, particularly those governing cell proliferation and survival.

Studies on the analogue compound 5 (8-methoxy-5-bromocoumarin-3-carboxamide) in HepG2 liver cancer cells demonstrated a potent ability to induce cell cycle arrest. nih.gov Flow cytometric analysis showed that the compound causes cells to accumulate in the G2/M and pre-G1 phases of the cell cycle. nih.gov This cell cycle blockade is a direct result of the compound's inhibitory effect on β-tubulin polymerization, which is essential for mitotic spindle formation and progression through mitosis. nih.gov

In conjunction with cell cycle arrest, this analogue also potently triggers apoptosis, or programmed cell death. nih.gov The induction of apoptosis was confirmed by Annexin V-FITC/PI screening and is mechanistically linked to the activation of the caspase-3/7 cascade. nih.gov The combined effects of inducing G2/M arrest, which prevents cell division, and activating apoptosis, which eliminates damaged cells, contribute to the compound's significant anti-proliferative activity. nih.gov The ability to modulate signaling molecules, such as kinases, involved in cellular proliferation and survival pathways is a suggested mechanism for this class of compounds. evitachem.com

Table 2: Summary of Cellular Pathways Affected by an this compound Analogue

Analogue Cellular Process Specific Pathway/Event Effect
8-methoxy-5-bromocoumarin-3-carboxamide (Compound 5) Cell Cycle G2/M Phase Arrest Induction
8-methoxy-5-bromocoumarin-3-carboxamide (Compound 5) Apoptosis Caspase-3/7 Activation Activation
8-methoxy-5-bromocoumarin-3-carboxamide (Compound 5) Apoptosis DNA Fragmentation Induction

Structure Activity Relationship Sar Studies of 8 Methoxy 2 Oxo 2h Chromene 3 Carboxamide Derivatives

Role of the Carboxamide Moiety at Position 3

The carboxamide moiety at the C-3 position plays a pivotal role in the biological activity of this class of compounds. Studies have shown that this functional group is crucial for the cytotoxic effects of certain derivatives. For instance, the hydrolysis of 8-methoxycoumarin-3-carboxamide to its corresponding 3-carboxylic acid led to a notable enhancement in antiproliferative activity against liver cancer cells, with an IC50 value of 5 µM. nih.gov This suggests the importance of a hydrogen bonding acceptor group (C=O) at this position for cytotoxicity. nih.gov However, in other contexts, the entire carboxamide structure is essential. For example, the presence of a phenyl carboxamide was found to be important for the anticancer activity of a series of coumarin-3-carboxamide derivatives. mdpi.com The amide linkage provides a point for further substitution, allowing for the introduction of various groups to modulate the compound's physicochemical properties and biological activity.

Impact of N-Substituents on the Carboxamide Functionality

The substituent attached to the nitrogen atom of the carboxamide group at position 3 is a key determinant of the biological activity of 8-methoxy-2-oxo-2H-chromene-3-carboxamide derivatives. This position allows for significant structural diversity, which has been extensively explored to optimize therapeutic effects.

The introduction of substituted aromatic rings on the carboxamide nitrogen has yielded compounds with potent biological activities. For example, a series of N-(substituted-phenyl)-8-methoxycoumarin-3-carboxamides demonstrated significant cytotoxic effects against Hep-G2 liver cancer cells. nih.gov One of the most potent compounds in this series, featuring a substituted phenyl ring, exhibited an IC50 of 0.75 µM, which was more potent than the standard drug staurosporine (B1682477). nih.gov

In a related study, 4-fluoro and 2,5-difluoro benzamide (B126) derivatives of a coumarin-3-carboxamide scaffold were identified as highly potent agents against HepG2 and HeLa cancer cell lines, with IC50 values in the micromolar and sub-micromolar range, respectively. mdpi.comresearchgate.net Specifically, the 4-fluorobenzamide (B1200420) derivative showed low cytotoxicity against normal cell lines, highlighting the potential for selectivity. mdpi.comresearchgate.net The nature and position of the substituent on the aromatic ring can significantly influence activity. For instance, the presence of electron-withdrawing groups like fluorine has been shown to improve the potency of some coumarin (B35378) derivatives. mdpi.com

Table 1: Cytotoxic Activity of N-Aromatic Substituted Coumarin-3-Carboxamide Derivatives

CompoundN-SubstituentCell LineIC50 (µM)
Compound 7 from studySubstituted-phenylHep-G20.75
14b4-fluorobenzamideHepG22.62-4.85
14b4-fluorobenzamideHeLa0.39-0.75
14e2,5-difluorobenzamideHepG22.62-4.85
14e2,5-difluorobenzamideHeLa0.39-0.75

The nature of the alkyl or cycloalkyl substituent on the carboxamide nitrogen can also modulate biological activity. In a study on N-alkyl-5-hydroxypyrimidinone carboxamides, which share a similar carboxamide functional group, variations in the N-alkyl group had a significant impact on antitubercular activity. nih.gov For instance, replacing a methyl group with an ethyl group resulted in improved minimum inhibitory concentrations (MICs). nih.gov This highlights that even subtle changes in the alkyl chain length can influence the compound's potency. While specific data on N-alkyl and N-cycloalkyl variations of this compound were not the primary focus of the reviewed literature, the principles from related scaffolds suggest this is a promising area for further investigation.

Incorporating heterocyclic rings into the N-substituent of the carboxamide has been a successful strategy for developing potent bioactive molecules. For example, the synthesis of 3-(5-(4-chlorophenyl)oxazol-2-yl)-8-methoxycoumarin, where the carboxamide is part of an oxazole (B20620) ring system, demonstrates the versatility of this position for creating complex hybrid molecules. mdpi.com Another study highlighted that coumarin analogues containing pyridine (B92270) hybrids exhibited the ability to induce apoptosis and halt the cell cycle. nih.gov These findings suggest that the introduction of heterocyclic moieties can confer novel mechanisms of action and enhance the therapeutic potential of the parent compound.

Significance of the 2-Oxo Group

The 2-oxo (or carbonyl) group of the pyranone ring is a fundamental feature of the coumarin scaffold and is crucial for its biological activity. This carbonyl group can act as a hydrogen bond acceptor, which is an important interaction for the binding of the molecule to biological targets. nih.gov The stability of the coumarin core is attributed to the extended delocalization of electrons, with the carbonyl groups playing a significant role in this. nih.gov The electron-withdrawing nature of the 2-oxo group influences the electronic properties of the entire ring system, which can impact its reactivity and interactions with enzymes and receptors. nih.gov The structural integrity of the pyrone ring, including the 2-oxo group, is generally considered essential for the characteristic biological activities of coumarins.

Overall Chromene Core Modifications and Their Effects on Bioactivity

The 2-oxo-2H-chromene (coumarin) scaffold is a cornerstone in medicinal chemistry, often referred to as a "privileged structure" due to its recurrence in a multitude of biologically active compounds. mdpi.com The inherent structural and functional characteristics of the chromene ring system have been extensively validated, providing a robust foundation for designing novel therapeutic agents. mdpi.com Modifications to this core, beyond simple substitutions on existing functional groups, can profoundly alter the molecule's physicochemical properties and biological profile, leading to enhanced potency and selectivity. mdpi.comnih.gov Researchers have explored several strategies for modifying the fundamental benzopyran ring of coumarin-3-carboxamide derivatives to investigate the impact on their bioactivity. These modifications primarily include halogenation of the benzene (B151609) ring and the fusion of additional heterocyclic rings to the core structure.

Halogenation of the Chromene Ring

Introducing halogen atoms, particularly bromine, onto the benzene portion of the chromene core has been shown to significantly influence cytotoxic activity. In studies involving derivatives of this compound, bromination at the C5 position of the coumarin nucleus was investigated.

One study synthesized 5-bromo-8-methoxycoumarin-3-carboxylic acid from its non-brominated precursor to assess the impact of this modification on anticancer activity against liver cancer cell lines. nih.gov Another comprehensive study evaluated a series of brominated coumarin derivatives against breast cancer cell lines, MCF-7 and MDA-MB-231. mdpi.com The findings from these studies demonstrate that the addition of a bromine atom to the core can modulate the compound's effectiveness. For instance, the brominated hybrid compound 6 (from the study) showed potent activity against multiple enzymatic targets including β-tubulin polymerization, sulfatase, and aromatase. mdpi.com

The table below summarizes the effect of bromination on the cytotoxic activity of selected 8-methoxycoumarin (B1348513) derivatives against human breast cancer cell lines.

CompoundCore ModificationTest Cell LineIC₅₀ (µM)Source
Compound 3 (Oxazole derivative)None (Parent Core)MCF-715.4 mdpi.com
Compound 4 (Oxazole derivative)5-BromoMCF-710.1 mdpi.com
Compound 3 (Oxazole derivative)None (Parent Core)MDA-MB-23125.3 mdpi.com
Compound 4 (Oxazole derivative)5-BromoMDA-MB-23119.7 mdpi.com

Fusion of Additional Rings to the Chromene Core (Pyranocoumarins)

Another significant modification strategy involves the annulation (fusion) of an additional ring to the chromene scaffold, creating more complex polycyclic systems like pyranocoumarins. These modifications can alter the planarity, steric profile, and electronic distribution of the molecule, leading to new interactions with biological targets.

Research into the synthesis of 8,8-dimethyl-2H,8H-pyrano[3,2-g]chromene derivatives has provided insight into the structure-activity relationships of these fused systems. nih.govmdpi.com A study evaluating the anticancer activity of such derivatives against HepG2 (liver) and HeLa (cervical) cancer cell lines found that the core structure plays a crucial role. While the parent coumarin-3-carboxylic acids showed some activity, their N-phenyl carboxamide derivatives were significantly more potent. nih.gov The fusion of the dimethylpyran ring creates a distinct chemical entity whose activity is further tuned by the substituents at the C3 position.

The data below compares the anticancer activity of a standard coumarin-3-carboxamide with a pyranocoumarin-3-carboxamide derivative against the HepG2 cell line.

CompoundCore StructureTest Cell LineIC₅₀ (µM)Source
N-phenyl coumarin-3-carboxamide (General Structure)CoumarinHepG2Potent Activity nih.gov
8,8-Dimethyl-2-oxo-N-phenyl-2H,8H-pyrano[3,2-g]chromene-3-carboxamidePyranocoumarinHepG2Significant Potency Noted nih.gov

Note: The source indicates significant potency for N-phenyl coumarin-3-carboxamides compared to their parent acids, with specific IC₅₀ values provided for halogenated derivatives, highlighting the importance of the carboxamide moiety in conjunction with the core structure. nih.gov

Computational Chemistry and Molecular Modeling Approaches for 8 Methoxy 2 Oxo 2h Chromene 3 Carboxamide

Quantum Chemical Calculations on 8-Methoxy-2-oxo-2H-chromene-3-carboxamidenih.govresearchgate.net

Quantum chemical calculations, based on the principles of quantum mechanics, are employed to determine the fundamental electronic structure and properties of a molecule. For 8-methoxy-2-oxo-2H-chromene-3-carboxamide, these calculations provide a detailed understanding of its stability, reactivity, and spectroscopic characteristics.

The electronic structure of a molecule dictates its reactivity. Quantum chemical calculations are used to compute a range of electronic descriptors for this compound. These descriptors, derived from the molecular orbitals, help predict the sites susceptible to electrophilic or nucleophilic attack. Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy indicates the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy gap between HOMO and LUMO is a critical indicator of molecular stability and reactivity. A smaller gap suggests higher reactivity. Additionally, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the charge distribution across the molecule, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions, which are crucial for understanding non-covalent interactions with biological receptors.

Reactivity DescriptorDescriptionRelevance for this compound
HOMO Energy Energy of the Highest Occupied Molecular Orbital; relates to the capacity to donate an electron.Identifies regions most susceptible to electrophilic attack and involved in charge-transfer interactions.
LUMO Energy Energy of the Lowest Unoccupied Molecular Orbital; relates to the capacity to accept an electron.Identifies regions most susceptible to nucleophilic attack.
HOMO-LUMO Gap The energy difference between the HOMO and LUMO.A smaller gap indicates higher chemical reactivity and lower kinetic stability.
Molecular Electrostatic Potential (MEP) A 3D map of the electronic density, showing regions of negative (electron-rich) and positive (electron-poor) potential.Visualizes sites for hydrogen bonding and electrostatic interactions with biological targets.

Molecular Docking Studies of this compound with Biological Targetsnih.govepa.govnih.govnih.gov

Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second, typically a biological target like a protein or enzyme. For this compound and its analogs, docking studies are essential for hypothesizing their mechanism of action. Research has shown that related coumarin-3-carboxamides are investigated for their potential to inhibit various enzymes. For instance, novel 8-methoxycoumarin-3-carboxamides have been studied for their anticancer activity, with molecular modeling suggesting a high binding affinity toward the active cavity of β-tubulin. mdpi.com Similarly, other coumarin (B35378) derivatives have been docked into the active site of acetylcholinesterase (AChE), a key target in Alzheimer's disease therapy. preprints.org These studies indicate that the coumarin scaffold can bind to both the catalytic active site and the peripheral anionic site of AChE. Docking simulations for this compound would involve placing the molecule into the binding site of a target protein and scoring the different poses based on binding energy, revealing key interactions such as hydrogen bonds and hydrophobic contacts that stabilize the complex.

Biological TargetCompound Class StudiedKey Findings from Docking
β-Tubulin 8-Methoxycoumarin-3-carboxamide analoguesHigh binding affinity toward the protein's active cavity, suggesting inhibition of tubulin polymerization. mdpi.com
Acetylcholinesterase (AChE) Fused tricyclic coumarins / N-phenethyl-2-oxo-2H-chromene-3-carboxamide analoguesIdentified as mixed-type inhibitors, binding simultaneously to the catalytic active site and peripheral anionic site. preprints.org

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogsnih.govepa.govnih.gov

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For analogs of this compound, QSAR models are invaluable for predicting the activity of new, unsynthesized compounds and for optimizing lead structures.

2D-QSAR models correlate biological activity with two-dimensional molecular descriptors. These descriptors can include physicochemical properties (e.g., logP, molar refractivity), topological indices (describing molecular branching and shape), and electronic parameters. For a series of this compound analogs, a 2D-QSAR study would involve calculating a large number of these descriptors and then using statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, to build a predictive model. The resulting equation highlights which molecular properties are most influential in determining the biological activity, providing a guide for designing more potent derivatives.

3D-QSAR methodologies provide a more sophisticated analysis by considering the three-dimensional properties of molecules. Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are prominent examples. These methods require the structural alignment of the series of analogs. Once aligned, the steric and electrostatic fields surrounding the molecules are calculated and correlated with their biological activities. For analogs of this compound, such as N-(4-fluorophenethyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide, field-based 3D-QSAR has been employed to understand their inhibitory potential. preprints.org The results of a 3D-QSAR study are often visualized as contour maps, which indicate regions where modifications to the molecular structure would likely lead to an increase or decrease in activity. For example, a map might show that adding a bulky, electropositive group at a specific position would enhance binding and efficacy.

QSAR Statistical ParameterDescriptionIdeal Value
r² (Coefficient of Determination) Measures the goodness of fit of the model to the training set data.Close to 1.0
q² or r²cv (Cross-validated r²) Measures the internal predictive ability of the model, determined by cross-validation (e.g., leave-one-out).> 0.5 for a good model
r²_pred (Predictive r²) Measures the predictive power of the model on an external test set of compounds not used in model generation.> 0.6 for a reliable model

Pharmacophore Modeling for Lead Identification

Pharmacophore modeling is a cornerstone of computer-aided drug design, enabling the identification of the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological effect. mdpi.comdovepress.com This approach is particularly valuable in the early stages of drug discovery for virtual screening and lead identification. mdpi.com For coumarin derivatives, including those based on the this compound core, pharmacophore models are constructed to delineate the key steric and electronic properties that govern their interaction with biological targets. mdpi.comresearchgate.net

The process typically involves aligning a set of active molecules and abstracting their common features, such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings. For instance, in studies involving similar coumarin derivatives targeting enzymes like acetylcholinesterase, pharmacophore models have been successfully employed for virtual screening of large compound libraries to identify novel inhibitors. mdpi.com These models serve as 3D queries to filter databases, prioritizing molecules that possess the desired spatial arrangement of chemical features for further investigation. dovepress.com While a specific, universally accepted pharmacophore model for this compound is not extensively documented, the general principles of pharmacophore modeling are routinely applied to its derivatives to guide the design of more potent and selective agents. nih.govnih.gov

Molecular Dynamics (MD) Simulations of this compound-Target Complexes

Molecular dynamics (MD) simulations provide a dynamic perspective on the interactions between a ligand, such as this compound, and its biological target. mdpi.com These simulations compute the trajectory of atoms and molecules over time, offering a detailed view of the conformational changes and binding stability of the ligand-protein complex.

In the context of 8-methoxycoumarin-3-carboxamide derivatives, MD simulations have been instrumental in validating docking poses and assessing the stability of the ligand within the active site of target proteins. For example, studies on N-(substituted-phenyl)-8-methoxycoumarin-3-carboxamide analogues targeting proteins like Vascular Endothelial Growth Factor Receptor-2 (VEGFR2) and β-tubulin have utilized MD simulations to confirm the binding modes and evaluate the persistence of key interactions over the simulation period. nih.govnih.gov

Key parameters analyzed during MD simulations include:

Root Mean Square Fluctuation (RMSF): To identify the flexibility of individual amino acid residues in the protein upon ligand binding.

Hydrogen Bond Analysis: To quantify the formation and breakage of hydrogen bonds, which are crucial for binding affinity.

These simulations have revealed that the 8-methoxycoumarin (B1348513) scaffold can form stable interactions within the binding pockets of various enzymes, providing a solid foundation for the structure-based design of new and improved derivatives. nih.govnih.gov

ADME (Absorption, Distribution, Metabolism, Excretion) Prediction and Analysis

The evaluation of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in drug development, as poor pharmacokinetic profiles are a major cause of clinical trial failures. eurekaselect.com In silico ADME prediction tools have become increasingly sophisticated, allowing for the early assessment of the drug-like properties of molecules such as this compound and its derivatives. taylorandfrancis.comnih.govmdpi.com

Computational models are employed to predict a range of physicochemical and pharmacokinetic parameters. These predictions are based on the molecular structure and are used to guide the selection and optimization of lead compounds. For derivatives of 8-methoxycoumarin-3-carboxamide, in silico ADME studies have been conducted to evaluate their potential as orally bioavailable drugs. mdpi.com

Below is a table summarizing the predicted ADME properties for representative 8-methoxycoumarin-3-carboxamide derivatives, based on computational analyses found in the literature.

PropertyPredicted Value/CharacteristicSignificance in Drug Discovery
Molecular Weight Generally falls within the range of 200-500 g/mol .Influences size-related properties like diffusion and absorption.
LogP (Lipophilicity) Varies with substitution, but often in a range suitable for drug-likeness.Affects solubility, permeability, and plasma protein binding.
Hydrogen Bond Donors/Acceptors The core structure contains both donor and acceptor groups.Crucial for target binding and solubility.
Aqueous Solubility Predicted to be from poorly to moderately soluble.Essential for absorption and formulation.
Intestinal Absorption Generally predicted to have good intestinal absorption.A key factor for oral bioavailability.
Blood-Brain Barrier (BBB) Penetration Predictions vary depending on the specific derivative.Important for CNS-targeting drugs, but undesirable for peripherally acting drugs.
CYP450 Inhibition Some derivatives are predicted to be inhibitors of cytochrome P450 enzymes. nih.govCan lead to drug-drug interactions.

These in silico predictions are invaluable for prioritizing compounds for further experimental validation and for identifying potential liabilities early in the drug discovery pipeline. eurekaselect.com The computational evaluation of this compound and its analogues continues to be a powerful strategy for accelerating the development of new therapeutic agents.

Preclinical Research and Future Directions for 8 Methoxy 2 Oxo 2h Chromene 3 Carboxamide

In Vitro Biological Evaluation Methodologies

In vitro studies form the foundational stage of preclinical research, offering insights into the biological effects of a compound at a cellular and molecular level. For 8-methoxy-2-oxo-2H-chromene-3-carboxamide and its analogs, a range of cell-based and biochemical assays are employed to determine their therapeutic potential, particularly in the context of anticancer activity.

Cell-Based Assays for Efficacy

Cell-based assays are instrumental in assessing the cytotoxic and antiproliferative effects of this compound derivatives. A primary method utilized is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) colorimetric assay, which measures cell viability. nih.gov In a study evaluating a series of novel 8-methoxycoumarin-3-carboxamides, this assay was used to determine the half-maximal inhibitory concentration (IC50) against the human liver cancer cell line, HepG2. nih.govresearchgate.net

The parent compound, this compound, demonstrated moderate antiproliferative activity with an IC50 value of 17 µM. nih.gov The introduction of different substituents to this core structure was found to significantly modulate its efficacy. For instance, a derivative featuring a bromine atom at the 5-position exhibited a substantial increase in cytotoxic activity, with an IC50 of 0.9 µM, outperforming the standard anticancer drug staurosporine (B1682477) (IC50 = 8.4 µM). nih.gov Conversely, modifications such as acetylation of the 3-carboxamide moiety or bromination of the corresponding 3-carboxylic acid scaffold led to varied and sometimes diminished activity. nih.gov

Another critical cell-based methodology is flow cytometry. This technique is employed to analyze the cell cycle distribution of cancer cells upon treatment with the test compounds. For a potent 5-bromo-8-methoxycoumarin-3-carboxamide derivative, flow cytometry revealed an induction of cell cycle arrest, with an accumulation of cells in the G2/M and pre-G1 phases, indicating that the compound interferes with cell division and triggers apoptosis. researchgate.net Furthermore, Annexin V-FITC/PI screening, another flow cytometry-based assay, has been used to confirm the induction of apoptosis over necrosis. researchgate.net

Table 1: Cytotoxic Activity of this compound Derivatives against HepG2 Cells

Compound Modification IC50 (µM)
This compound Parent Compound 17
5-bromo-8-methoxy-2-oxo-2H-chromene-3-carboxamide Bromination at position 5 0.9
N-acetyl-8-methoxy-2-oxo-2H-chromene-3-carboxamide Acetylation of carboxamide 2.3
8-methoxy-2-oxo-2H-chromene-3-carboxylic acid Hydrolysis of carboxamide 5
5-bromo-8-methoxy-2-oxo-2H-chromene-3-carboxylic acid Bromination of carboxylic acid 41

Biochemical Assays for Target Interaction

To elucidate the mechanism of action, biochemical assays are conducted to identify and confirm the molecular targets of this compound derivatives. These assays measure the direct interaction of the compound with specific proteins or enzymes involved in disease pathways.

Research has indicated that the anticancer effects of these coumarin (B35378) analogs may be attributed to their interaction with key cellular components. For example, a potent derivative, 5-bromo-8-methoxy-2-oxo-2H-chromene-3-carboxamide, was found to substantially inhibit β-tubulin polymerization in HepG2 cells. researchgate.net Tubulin is a critical protein for microtubule formation, which is essential for cell division, making it a well-established target for anticancer drugs. The study also demonstrated the ability of this compound to activate caspase-3/7, key executioner enzymes in the apoptotic pathway. researchgate.net

In addition to tubulin and caspases, other potential targets for this class of compounds have been investigated. A separate study on N-(substituted-phenyl)-8-methoxycoumarin-3-carboxamides identified them as dual inhibitors of VEGFR2 kinase and cytochrome P450, suggesting a multi-targeted approach to their antitumor activity in hepatocellular carcinoma. semanticscholar.org Enzyme inhibition assays are crucial in quantifying the potency of these interactions. For instance, in the context of breast cancer, a derivative of 8-methoxycoumarin (B1348513) was shown to be a potent inhibitor of the aromatase enzyme. mdpi.com

In Vivo Efficacy Studies of this compound Derivatives

While in vitro studies provide valuable initial data, in vivo studies are essential to evaluate the efficacy and behavior of a compound in a whole, living organism. To date, specific in vivo efficacy studies for this compound and its direct derivatives in animal models of disease have not been extensively reported in the available scientific literature. However, the promising in vitro anticancer activity warrants future investigation in such models. The following sections outline the standard methodologies that would be employed for these future studies.

Animal Models for Disease Conditions

The selection of an appropriate animal model is critical for testing the therapeutic efficacy of a compound. nih.gov For anticancer research, carcinogen-induced models or genetically engineered models that spontaneously develop tumors are often used. nih.gov For example, to evaluate the potential of 8-methoxycoumarin-3-carboxamide derivatives in liver cancer, a chemically induced model using a hepatocarcinogen like diethylnitrosamine (DEN) in rodents could be employed. In such a model, the compound's ability to prevent or slow tumor development would be assessed. For other types of cancer, organ-specific carcinogens can be utilized to induce tumors in tissues such as the colon or lung. nih.gov

Xenograft Models for Cancer Research

Xenograft models, which involve the transplantation of human cancer cells or tissues into immunodeficient mice, are a cornerstone of preclinical cancer research. nih.gov These models allow for the study of human tumor growth in an in vivo environment and are widely used to test the efficacy of new anticancer agents. nih.gov

For this compound derivatives, future research would likely involve subcutaneously implanting human cancer cell lines, such as HepG2 (liver cancer) or MCF-7 (breast cancer), into immunodeficient mice. mdpi.comnih.gov The effect of the compound on tumor growth, size, and weight would be monitored over time. More advanced patient-derived xenograft (PDX) models, where tumor tissue from a patient is directly implanted into mice, could also be utilized. nih.gov PDX models are considered to be more predictive of clinical outcomes as they better retain the characteristics of the original human tumor. nih.gov

Lead Compound Identification and Optimization

The process of lead identification and optimization aims to identify the most promising compound from a series of analogs and further modify its structure to enhance its therapeutic properties. frontiersin.org For this compound, the initial compound serves as a scaffold that can be chemically modified to improve its efficacy and selectivity.

Structure-activity relationship (SAR) studies are central to this process. By synthesizing and testing a variety of derivatives, researchers can determine which chemical groups at specific positions of the coumarin ring are crucial for biological activity. nih.gov For example, the significant increase in cytotoxicity observed with the introduction of a bromine atom at the 5-position of this compound identifies this as a key position for modification. nih.gov In contrast, the conversion of the 3-carboxamide to a 3-carboxylic acid, while still showing activity, was less potent than the 5-bromo derivative, indicating the importance of the substituent at the 3-position as well. nih.gov

The goal of lead optimization is to maximize the desired therapeutic effects while minimizing potential side effects. researchgate.net This involves a cyclical process of designing, synthesizing, and testing new derivatives to achieve a compound with an optimal balance of potency, selectivity, and pharmacokinetic properties, making it a suitable candidate for further development. The diverse range of activities observed with different substitutions on the 8-methoxycoumarin-3-carboxamide scaffold suggests that it is a highly tunable structure with significant potential for the development of novel therapeutic agents. nih.govmdpi.com

Potential as a Building Block in Complex Organic Synthesis

The chemical scaffold of this compound serves as a valuable starting point for the synthesis of more complex and functionally diverse molecules. Its inherent structure, featuring a coumarin core with methoxy (B1213986) and carboxamide functional groups, allows for a variety of chemical modifications. Researchers have utilized this compound as a foundational building block to generate libraries of derivatives with enhanced or novel biological activities.

The synthesis of this compound itself is typically achieved through a multi-step process. A common route involves the cyclocondensation of 3-methoxy-2-hydroxybenzaldehyde with diethyl malonate, catalyzed by a base like piperidine (B6355638), to form ethyl 8-methoxycoumarin-3-carboxylate. nih.gov This ester is then converted to the primary amide, this compound, through ammonolysis, for instance, by heating with ammonium (B1175870) acetate (B1210297). nih.govmdpi.com

Once synthesized, this compound can be readily modified at several positions. For example, the carboxamide group can undergo acetylation to yield N-(acetyl)-8-methoxycoumarin-3-carboxamide. nih.gov Furthermore, the aromatic ring of the coumarin nucleus is amenable to electrophilic substitution reactions such as bromination. nih.gov The primary amide can also be hydrolyzed back to the corresponding carboxylic acid, 8-methoxycoumarin-3-carboxylic acid, under acidic conditions. nih.gov These transformations demonstrate the utility of this compound as a versatile intermediate for creating a range of structurally related compounds with tuned electronic and steric properties, which in turn can influence their biological activity.

Table 1: Synthetic Transformations of this compound

Starting Material Reagents and Conditions Product Reference
This compound Acetic Anhydride N-(acetyl)8-methoxycoumarin-3-carboxamide nih.gov
This compound Bromine, Acetic Acid 5-Bromo-8-methoxycoumarin-3-carboxamide nih.gov

Emerging Therapeutic Applications and Research Gaps for this compound

The primary emerging therapeutic application for this compound and its derivatives is in the field of oncology. Recent preclinical studies have highlighted the potential of this class of compounds as potent anticancer agents, particularly against liver and breast cancer cell lines.

In a study investigating its effects on liver cancer, this compound itself displayed moderate antiproliferative activity against the HepG2 cell line. nih.gov However, modifications to this core structure led to derivatives with significantly enhanced potency. For instance, bromination at the 5-position of the coumarin ring yielded a compound with an IC₅₀ value of 0.9 µM, which was more potent than the standard anticancer drug staurosporine in the same assay. nih.gov Mechanistic studies revealed that these compounds can induce cell cycle arrest and apoptosis in cancer cells, potentially through the activation of caspases 3/7 and the inhibition of β-tubulin polymerization. nih.gov

Similarly, research on breast cancer has shown that derivatives of this compound exhibit significant cytotoxic activities against both MCF-7 and MDA-MB-231 cell lines. mdpi.com The structural versatility of the coumarin scaffold allows for the development of hybrid molecules that could target specific pathways in cancer cells. mdpi.commdpi.com

Despite these promising findings, several research gaps remain. The full spectrum of the anticancer activity of this compound derivatives against a wider range of cancer cell lines is yet to be explored. While the mechanism of action for some derivatives has been partially elucidated, further studies are needed to identify the precise molecular targets and signaling pathways involved. For example, the 8-methoxy-azacoumarin-3-carboxamide scaffold has been suggested as a potential foundational structure for developing highly effective tubulin inhibitors, indicating a clear direction for future drug design and optimization. nih.gov The in vivo efficacy and pharmacokinetic properties of the most potent compounds have not been extensively studied, which is a critical step towards any potential clinical application. Furthermore, the exploration of this compound scaffold for other therapeutic areas beyond cancer remains limited.

Table 2: In Vitro Anticancer Activity of this compound Derivatives

Compound Cancer Cell Line IC₅₀ (µM) Reference
This compound HepG2 (Liver) 17 nih.gov
5-Bromo-8-methoxycoumarin-3-carboxamide HepG2 (Liver) 0.9 nih.gov
N-(acetyl)8-methoxycoumarin-3-carboxamide HepG2 (Liver) 2.3 nih.gov

Q & A

Q. What are the standard synthetic routes for 8-methoxy-2-oxo-2H-chromene-3-carboxamide, and how can reaction conditions be optimized?

The compound is typically synthesized via condensation or substitution reactions. For example, coumarin derivatives are often prepared using Pechmann condensation under acidic conditions (e.g., sulfuric acid or acetic acid) with resorcinol and β-ketoesters . Allylation or amidation steps may involve potassium carbonate as a base in DMF for deprotonation, followed by purification via flash chromatography . Optimization includes adjusting solvent polarity, temperature (e.g., 80–85°C for cyclization), and stoichiometry to improve yield and purity.

Q. How is this compound characterized spectroscopically?

Key techniques include:

  • 1H/13C NMR : Peaks for the methoxy group (~δ 3.8–4.0 ppm for 1H; ~δ 55–60 ppm for 13C), carbonyl carbons (δ 160–180 ppm), and chromene protons (aromatic signals at δ 6.5–8.0 ppm) .
  • X-ray crystallography : Resolves spatial arrangement, such as dihedral angles between the coumarin core and substituents, critical for structure-activity studies .
  • MS (ESI/TOF) : Confirms molecular weight (e.g., [M+H]+ at m/z 263.2 for C12H11NO4).

Q. What are the primary biological activities associated with this compound?

Coumarin derivatives exhibit anti-inflammatory, anticancer, and antimicrobial properties. The methoxy and carboxamide groups enhance solubility and target interactions (e.g., enzyme inhibition via hydrogen bonding) . Preliminary assays may involve in vitro cytotoxicity testing (MTT assay) against cancer cell lines or antibacterial disk diffusion methods .

Advanced Research Questions

Q. How can synthetic yields be improved for derivatives with bulky substituents at the 3-carboxamide position?

Steric hindrance from bulky groups (e.g., cyclopentyl or cinnamyl) requires tailored conditions:

  • Use of coupling agents (e.g., DCC/DMAP) for amide bond formation.
  • Microwave-assisted synthesis to reduce reaction time and improve regioselectivity .
  • Solvent screening (e.g., THF vs. DMF) to balance solubility and reactivity .

Q. How to resolve contradictions in spectral data for structurally similar analogs?

Discrepancies in NMR or MS data may arise from tautomerism or impurities. Strategies include:

  • 2D NMR (HSQC, HMBC) : Assigns coupling between protons and carbons, distinguishing regioisomers (e.g., 7- vs. 8-substituted coumarins) .
  • HPLC-MS purity checks : Identifies side products from incomplete reactions (e.g., unreacted starting materials).
  • Computational modeling : Compares experimental IR/Raman spectra with DFT-calculated vibrational modes .

Q. What strategies are effective in enhancing the compound’s bioavailability for pharmacological studies?

  • Prodrug design : Esterification of the carboxamide group to improve membrane permeability.
  • Nanoparticle encapsulation : Use of PLGA or liposomal carriers to enhance solubility and sustained release .
  • Metabolic stability assays : Liver microsome testing to identify vulnerable sites (e.g., demethylation of the methoxy group) .

Q. How to design structure-activity relationship (SAR) studies for anticancer activity?

  • Core modifications : Compare 2-oxo vs. 4-oxo chromene derivatives.
  • Substituent variation : Test methoxy, allyl, or halogen groups at positions 6, 7, or 8 for cytotoxicity differences .
  • Biological assays : Pair molecular docking (e.g., targeting EGFR or tubulin) with apoptosis assays (Annexin V/PI staining) to link structural features to mechanism .

Methodological Considerations

Q. What are the best practices for handling and storing this compound?

  • Storage : Protect from light in airtight containers at –20°C to prevent oxidation or hydrolysis of the lactone ring.
  • Safety : Use PPE (gloves, goggles) due to potential irritancy; consult SDS for disposal guidelines .

Q. How to validate purity for publication-quality research?

  • Multi-technique validation : Combine HPLC (≥95% purity), elemental analysis (C, H, N within ±0.4%), and melting point consistency.
  • Batch reproducibility : Repeat synthesis ≥3 times and report average yields ± standard deviation .

Data Interpretation Challenges

Q. How to address inconsistent biological activity across studies?

Variations may stem from assay conditions (e.g., cell line heterogeneity, serum concentration). Mitigation includes:

  • Standardized protocols : Follow NIH/WHO guidelines for cell culture and compound dosing.
  • Positive controls : Use reference drugs (e.g., doxorubicin for cytotoxicity) to calibrate results .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-methoxy-2-oxo-2H-chromene-3-carboxamide
Reactant of Route 2
8-methoxy-2-oxo-2H-chromene-3-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.